6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine
Overview
Description
6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.174 g/mol . It is a heterocyclic compound that features a benzodioxine ring system with a methoxy group at the 6-position. This compound is primarily used in research and has various applications in organic synthesis.
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level . More research is required to elucidate the exact nature of these interactions and the resulting changes.
Biochemical Pathways
As a unique chemical, it’s likely that it interacts with multiple pathways, leading to downstream effects
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound . More research is needed to outline these properties and their impact on bioavailability.
Result of Action
As a unique chemical, it’s likely that it has multiple effects at the molecular and cellular levels
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence its action . More research is needed to understand how these factors influence the compound’s action, efficacy, and stability.
Preparation Methods
The synthesis of 6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine can be achieved through several routes. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxine-6-ol with iodomethane in the presence of potassium carbonate and N,N-dimethylformamide at room temperature . The reaction mixture is then extracted with ethyl acetate and washed with sodium hydroxide solution to obtain the desired product.
Another method involves the use of n-butyllithium and N,N,N,N-tetramethylethylenediamine in tetrahydrofuran at -50°C . This method provides a high yield of the product and is commonly used in laboratory settings.
Chemical Reactions Analysis
6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biological targets.
Comparison with Similar Compounds
6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine can be compared with other similar compounds, such as:
2,3-Dihydrobenzo[b][1,4]dioxine: Lacks the methoxy group, making it less reactive in certain substitution reactions.
6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine: Contains a hydroxy group instead of a methoxy group, leading to different reactivity and applications.
6-Methyl-2,3-dihydrobenzo[b][1,4]dioxine: Has a methyl group instead of a methoxy group, affecting its chemical properties and uses.
The presence of the methoxy group in this compound provides unique reactivity and makes it a valuable compound in various research applications.
Properties
IUPAC Name |
6-methoxy-2,3-dihydro-1,4-benzodioxine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-10-7-2-3-8-9(6-7)12-5-4-11-8/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVMWYAFPVJCTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601285556 | |
Record name | 2,3-Dihydro-6-methoxy-1,4-benzodioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601285556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29668-45-9 | |
Record name | 2,3-Dihydro-6-methoxy-1,4-benzodioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29668-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-6-methoxy-1,4-benzodioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601285556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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